molecular formula C10H10ClNS B2609123 2-Phenylthiophen-3-amine;hydrochloride CAS No. 1354455-70-1

2-Phenylthiophen-3-amine;hydrochloride

Cat. No.: B2609123
CAS No.: 1354455-70-1
M. Wt: 211.71
InChI Key: DUPNMEVTKTWJHP-UHFFFAOYSA-N
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Description

2-Phenylthiophen-3-amine;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiophen-3-amine;hydrochloride can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with aniline derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the amine group on the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiophen-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylthiophen-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthiophen-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the amine group, resulting in different reactivity and applications.

    3-Aminothiophene: Lacks the phenyl group, leading to variations in chemical properties and uses.

    2-Phenylthiophen-3-ol:

Uniqueness

2-Phenylthiophen-3-amine;hydrochloride is unique due to the presence of both the phenyl and amine groups on the thiophene ring. This combination enhances its chemical reactivity and broadens its range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-phenylthiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.ClH/c11-9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPNMEVTKTWJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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